N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound belonging to the pyrazolopyrimidine class
Mechanism of Action
Target of Action
The primary target of this compound is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
The compound acts as an inhibitor of FLT3 . It binds to the FLT3 receptor, blocking its activity and thereby inhibiting the signaling pathways that lead to cell proliferation . This results in a significant cytotoxic effect on cancer cells .
Biochemical Pathways
The inhibition of FLT3 affects several biochemical pathways. FLT3 is part of the receptor tyrosine kinase (RTK) family, which are key extracellular signaling mediators . When FLT3 is inhibited, it disrupts these signaling pathways, leading to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied. The compound exhibits a GI 50 between 1.17 and 18.40 μM, indicating its potential bioavailability . .
Result of Action
The compound’s action results in a remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . It exerts a significant cytotoxic effect on cancer cells by inhibiting FLT3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the condensation of phenylhydrazine with ethyl acetoacetate to form the pyrazolopyrimidine scaffold, followed by subsequent functionalization to introduce the ethylphenyl and acetamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrazolopyrimidine core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has shown potential as a biological probe in studying enzyme mechanisms and cellular processes. Its ability to interact with various biomolecules makes it a valuable tool in biological research.
Medicine: This compound has been investigated for its therapeutic properties, including its potential as an anti-inflammatory, antiviral, and anticancer agent. Its interaction with specific molecular targets can lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in material science and engineering.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another class of compounds with similar pharmacological properties.
Uniqueness: N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This uniqueness makes it a valuable candidate for further research and development.
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Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-15-8-10-16(11-9-15)24-19(27)13-25-14-22-20-18(21(25)28)12-23-26(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNINQIVIAUFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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